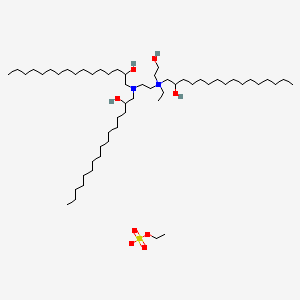
(2-(Bis(2-hydroxyhexadecyl)amino)ethyl)ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate is a complex organic compound with a unique structure that includes multiple hydroxyhexadecyl groups and an ethyl sulfate moiety
Preparation Methods
The synthesis of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves multiple steps. The synthetic route typically starts with the preparation of the hydroxyhexadecyl amine derivatives, which are then reacted with ethyl sulfate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mechanism of Action
The mechanism of action of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves its interaction with cell membranes. The compound’s multiple hydroxyhexadecyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The ethyl sulfate moiety may also play a role in modulating the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar compounds to [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate include other quaternary ammonium compounds with long hydrocarbon chains. These compounds share similar surfactant properties but may differ in their specific functional groups and molecular structures. Examples include:
Cetyltrimethylammonium bromide: A widely used surfactant with a simpler structure.
Benzalkonium chloride: Known for its antimicrobial properties.
Dodecylbenzenesulfonic acid: Another surfactant with a different functional group.
The uniqueness of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate lies in its complex structure, which provides a combination of surfactant properties and potential biological activities.
Properties
CAS No. |
67905-25-3 |
|---|---|
Molecular Formula |
C56H118N2O8S |
Molecular Weight |
979.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyhexadecyl)amino]ethyl-ethyl-(2-hydroxyethyl)-(2-hydroxyhexadecyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C54H113N2O4.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-52(58)49-55(50-53(59)43-40-37-34-31-28-25-22-19-16-13-10-6-2)45-46-56(8-4,47-48-57)51-54(60)44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h52-54,57-60H,5-51H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
NXUBTWSETLKQJZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(CN(CC[N+](CC)(CCO)CC(CCCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCCC)O)O.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















